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Compound of Interest

Compound Name: CC-90001

Cat. No.: B8144723

An In-depth Overview of the Chemical Structure, Properties, and Preclinical Profile of a Novel
JNK Inhibitor

Abstract

CC-90001 is a potent and selective, orally bioavailable small molecule inhibitor of c-Jun N-
terminal kinase (JNK), with a notable bias towards JNK1 over JNK2.[1][2][3] Developed as a
second-generation JNK inhibitor, CC-90001 has been investigated for the treatment of fibrotic
diseases, particularly idiopathic pulmonary fibrosis (IPF).[4][5] This technical guide provides a
comprehensive overview of the chemical structure, physicochemical properties, mechanism of
action, and preclinical pharmacology of CC-90001, intended for researchers, scientists, and
professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

CC-90001 is a 2,4-dialkylamino-pyrimidine-5-carboxamide derivative.[4][6] Its chemical and
physical properties are summarized in the table below.
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Property Value Reference
Chemical Formula C16H27N502 [2]
Molecular Weight 321.42 g/mol [2]
CAS Number 1403859-14-2 2]
Appearance Powder [2]

Insoluble in water. Soluble in
Solubility DMSO (32 mg/mL) and [2]
Ethanol (32 mg/mL).

Mechanism of Action

CC-90001 exerts its therapeutic effects through the targeted inhibition of c-Jun N-terminal
kinases (JNKSs), a family of stress-activated protein kinases.[5] JNK signaling is implicated in
various cellular processes that contribute to the pathogenesis of fibrosis, including
inflammation, epithelial cell death, and the activation of fibroblasts, which are responsible for
excessive collagen production.[5]

CC-90001 demonstrates a significant inhibitory bias for INK1 over JNK2.[1] This selectivity is a
key feature of its design, as emerging evidence suggests that JINK1 may be the primary
isoform driving fibrotic pathology.[6] By inhibiting JNK1, CC-90001 effectively blocks the
phosphorylation of the downstream substrate c-Jun, a critical step in the fibrotic signaling
cascade.[6]

Below is a diagram illustrating the JNK signaling pathway in the context of fibrosis and the point
of intervention for CC-90001.
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Figure 1: JNK Signaling Pathway in Fibrosis and CC-90001 Mechanism.
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Pharmacological Properties

The pharmacological profile of CC-90001 has been characterized through a series of in vitro

and in vivo studies.

In Vitro Potency and Selectivity

CC-90001 is a low nanomolar inhibitor of INK1 and JNK2.[4] Its inhibitory activity and cellular

potency are summarized below.

Parameter Value Reference
JNK1 IC50 11 nM [4]
JNK2 IC50 31nM [4]
c-Jun Phosphorylation EC50 480 nM [3]
JNK1 vs JNK2 Selectivity 12.9-fold (cell-based) [3]

Preclinical Pharmacokinetics

Pharmacokinetic studies have been conducted in several preclinical species to evaluate the
absorption, distribution, metabolism, and excretion (ADME) properties of CC-90001. The

compound has demonstrated excellent systemic exposure following oral administration.[6]

Species Dosing Route Key Findings Reference
Excellent systemic
Rat Oral exposure, enabling in [6]
vivo efficacy studies.
Favorable
pharmacokinetic
Dog Oral [6]

profile supporting

clinical development.

In Vivo Efficacy
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The anti-fibrotic effects of CC-90001 have been demonstrated in multiple animal models of
fibrosis.

Animal Model Treatment Key Findings Reference

48% reduction in
- ) collagen; 53%
Steatohepatitis Model 3 mg/kg b.i.d. o [3]
reduction in a-smooth

muscle actin (a-SMA).

Reduction in multiple

House Dust Mite measures of lung
Model of Lung Not specified collagen and near- [3]
Fibrosis baseline levels of a-

SMA.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and
extension of these findings.

JNK Inhibition Assay

The enzymatic activity of CC-90001 against JINK1 and JNK2 was likely determined using a
biochemical assay format. A representative protocol would involve:

J

4 Assay Preparation

ATP & Substrate (c-Jun)

Kinase RReaction Detection

CC-90001 Dilution Series Phosphorylation Detection Data Analysis (IC50)

Recombinant INK1/2

-
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Figure 2: Workflow for a JNK Inhibition Assay.

Protocol:

Enzyme and Substrate Preparation: Recombinant human JNK1 and JNK2 enzymes and a c-
Jun-derived peptide substrate are prepared in a suitable kinase buffer.

Compound Preparation: CC-90001 is serially diluted to generate a range of concentrations
for IC50 determination.

Kinase Reaction: The JNK enzyme, substrate, and CC-90001 are incubated in the presence
of ATP to initiate the phosphorylation reaction.

Detection: The level of substrate phosphorylation is quantified using a suitable detection
method, such as a fluorescence-based assay or radiometric analysis.

Data Analysis: The data are plotted as percent inhibition versus compound concentration,
and the IC50 value is calculated using a non-linear regression model.

Cellular c-Jun Phosphorylation Assay

The cellular potency of CC-90001 was assessed by its ability to inhibit the phosphorylation of c-

Jun in a cellular context. A typical protocol for this assay is as follows:

Protocol:

Cell Culture: A suitable cell line, such as fibroblasts, is cultured to an appropriate confluency.
Compound Treatment: The cells are pre-incubated with varying concentrations of CC-90001.

Stimulation: The JNK pathway is activated by treating the cells with a stimulus, such as
lipopolysaccharide (LPS).

Cell Lysis and Protein Quantification: The cells are lysed, and the total protein concentration
is determined.
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o Western Blot Analysis: Equal amounts of protein from each sample are separated by SDS-
PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated c-
Jun and total c-Jun.

o Densitometry and Analysis: The band intensities are quantified, and the ratio of
phosphorylated c-Jun to total c-Jun is calculated. The EC50 value is determined by plotting
the percent inhibition of c-Jun phosphorylation against the concentration of CC-90001.

In Vivo Fibrosis Models

The efficacy of CC-90001 in animal models of fibrosis is a critical component of its preclinical
evaluation. The following provides a general outline for such studies:

Protocol:

o Animal Model Induction: A fibrotic condition is induced in a suitable animal model. For
example, a steatohepatitis model can be induced through a specific diet, and a lung fibrosis
model can be induced by administering an agent like bleomycin or house dust mite extract.

e Compound Administration: CC-90001 is administered to the animals, typically via oral
gavage, at a predetermined dose and frequency. A vehicle control group is also included.

o Endpoint Analysis: At the conclusion of the study, tissues (e.g., liver or lung) are harvested
for analysis.

» Histological and Biochemical Analysis: The degree of fibrosis is assessed through
histological staining (e.g., Masson's trichrome for collagen) and quantification of fibrosis
markers such as collagen content and a-SMA expression (e.g., by Western blot or
immunohistochemistry).

Clinical Development

CC-90001 has advanced into clinical trials for the treatment of idiopathic pulmonary fibrosis
(IPF).[6] A Phase 2, randomized, double-blind, placebo-controlled study was designed to
evaluate the efficacy and safety of CC-90001 in patients with IPF.[5][7]

Conclusion
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CC-90001 is a promising JNK inhibitor with a compelling preclinical profile for the treatment of
fibrotic diseases. Its potent and selective inhibition of JNK1, favorable pharmacokinetic
properties, and demonstrated efficacy in animal models of fibrosis provide a strong rationale for
its continued clinical development. The detailed technical information provided in this guide is
intended to support further research and development efforts in the field of anti-fibrotic
therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast
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